molecular formula C21H23N3O5S B2946107 4-[3-(2-methanesulfonamidophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 923227-45-6

4-[3-(2-methanesulfonamidophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2946107
CAS No.: 923227-45-6
M. Wt: 429.49
InChI Key: MVTKDMIAKSAROU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a 4,5-dihydro-1H-pyrazole core substituted with aryl groups and a 4-oxobutanoic acid side chain. The specific substituents—2-methanesulfonamidophenyl at position 3 and 2-methylphenyl at position 5—impart unique physicochemical and pharmacological properties. Methanesulfonamide groups are known to enhance solubility and binding affinity to biological targets, such as enzymes or receptors, while the 2-methylphenyl moiety may influence steric interactions in molecular recognition .

Properties

IUPAC Name

4-[5-[2-(methanesulfonamido)phenyl]-3-(2-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-14-7-3-4-8-15(14)19-13-18(22-24(19)20(25)11-12-21(26)27)16-9-5-6-10-17(16)23-30(2,28)29/h3-10,19,23H,11-13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTKDMIAKSAROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(2-methanesulfonamidophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (CAS# 923227-45-6) is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C21H23N3O5S
  • Molecular Weight : 429.5 g/mol
  • Structure : The compound features a pyrazole ring and a methanesulfonamide group, which are critical for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of 4-oxobutanoic acid exhibit pronounced anti-inflammatory properties. A study demonstrated that compounds similar to this structure inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes involved in the inflammatory response. By binding to the active sites of these enzymes, it effectively reduces the production of prostaglandins, which are mediators of inflammation and pain.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The methanesulfonamide moiety enhances binding affinity to target enzymes.
  • Signal Transduction Modulation : It may influence pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cell survival.

Study on Anti-inflammatory Effects

A study published in the Russian Journal of General Chemistry highlighted the synthesis and evaluation of similar compounds for anti-inflammatory activity. The results indicated significant inhibition of inflammation markers in vitro, supporting the therapeutic potential of these derivatives .

Anticancer Research

Research conducted on pyrazole derivatives demonstrated their ability to inhibit tumor growth in animal models. These studies suggest that the compound could serve as a lead for developing new anticancer agents, particularly for solid tumors.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamideAnti-inflammatoryContains bromine substituent enhancing potency
Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylateAnticancerExhibits selective cytotoxicity against cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazoline derivatives, focusing on structural variations, synthesis, and properties.

Key Observations:

Substituent Effects: Halogenation: Compounds with bromine or chlorine (e.g., 24, 25, ) exhibit higher molecular weights and lipophilicity compared to the target compound. Bromine in 24 enhances hydrophobic interactions but reduces synthetic yield (27% for 25 vs. 86% for 24) . Sulfonamide vs.

Synthetic Efficiency :

  • General Procedure G () achieves >95% purity for pyrazolines but shows variable yields (22–86%), influenced by substituent bulk and reactivity .

Structural Diversity :

  • Heterocycle Variation : Pimobendan Related Compound A (benzimidazole core) demonstrates how heterocycle changes alter pharmacological profiles, such as shifting from anti-inflammatory (pyrazoline) to cardiac activity (benzimidazole) .
  • Azo and Sulfonic Acid Derivatives : Compounds in –15 incorporate azo (-N=N-) and sulfonic acid groups, diverging significantly in electronic properties and applications (e.g., dyes vs. therapeutics) .

Research Findings and Implications

  • Pharmacological Potential: The target compound’s sulfonamide group suggests non-competitive enzyme inhibition, similar to pyrazoline-based COX-2 inhibitors. Halogenated analogs (e.g., 24) may exhibit stronger binding to hydrophobic enzyme pockets .
  • Physicochemical Properties: Solubility: Sulfonamide and carboxylic acid groups in the target compound enhance aqueous solubility, critical for oral bioavailability.

Methodological Considerations

  • Structural Characterization : Techniques like ¹H/¹³C NMR () and HPLC ensure purity and confirm substituent positions. Software such as SHELXL (–4) and Multiwfn () aid in crystallographic and electronic structure analysis.
  • Synthetic Challenges : Lower yields in halogenated derivatives (e.g., 25, 26) highlight the need for optimized reaction conditions to manage steric and electronic effects .

Q & A

Q. What are the optimal synthetic routes for this compound, and how is purity ensured?

The compound is synthesized via multi-step protocols involving condensation reactions to form the pyrazoline core. A general procedure (e.g., "Procedure G" in ) includes:

  • Reacting substituted aryl hydrazines with ketones under reflux in ethanol.
  • Purification via flash chromatography using ethyl acetate/hexane gradients.
  • Purity validation (>95%) by reverse-phase HPLC with a C18 column and UV detection at 254 nm .
  • Structural confirmation via 1H^1H- and 13C^{13}C-NMR to verify pyrazoline ring formation and substituent integration .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • 1H^1H-NMR : Peaks at δ 2.3–3.1 ppm confirm the dihydropyrazoline ring, while aromatic protons (δ 6.8–7.6 ppm) validate phenyl substituents .
  • 13C^{13}C-NMR : Signals at ~170 ppm indicate the ketone group, and 160–165 ppm confirm sulfonamide/carboxylic acid moieties .
  • HPLC-MS : Ensures molecular weight consistency and detects impurities (<5%) .

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Antimicrobial Activity : Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC values determined at 24–48 hours .
  • Enzyme Inhibition : Kinase or protease inhibition assays with IC50_{50} calculations via fluorometric or colorimetric readouts (e.g., ATP depletion assays) .

Advanced Research Questions

Q. How do substituents on the phenyl rings modulate biological activity?

Key Findings from Analog Studies (Table 1):

Substituent (Position)Biological Activity TrendReference
Bromo (Para, Aryl)Enhanced antimicrobial
Chloro (Meta, Aryl)Reduced solubility
MethanesulfonamideImproved kinase inhibition
  • Electron-withdrawing groups (e.g., Br, Cl) increase target binding affinity but may reduce solubility. The methanesulfonamide group enhances metabolic stability via reduced CYP450 interactions .

Q. How can computational models predict target binding and resolve contradictory activity data?

  • Pharmacophore Modeling : Map electrostatic and hydrophobic features (e.g., using Schrödinger Suite) to align with kinase ATP-binding pockets. highlights pyrazoline rings as critical hydrogen bond donors .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes, identifying substituent-induced conformational changes .
  • Contradiction Resolution : Cross-validate in vitro data with docking scores (e.g., Glide SP/XP) to distinguish assay-specific artifacts from true SAR trends .

Q. What strategies improve synthetic yield and scalability?

  • Solvent Optimization : Replace ethanol with DMF for higher-temperature reactions (80–100°C), improving cyclization efficiency .
  • Catalysis : Use Pd/C or CuI to accelerate Suzuki-Miyaura couplings for aryl substitutions (yield increase from 22% to 65%) .
  • Workflow : Employ flow chemistry for intermediates like 4-oxobutanoic acid derivatives to reduce purification steps .

Q. How does the methanesulfonamide group influence pharmacokinetics?

  • Absorption : Enhances permeability in Caco-2 assays (Papp_{app} > 1 × 106^{-6} cm/s) due to moderate logP (~2.5) .
  • Metabolism : Reduces CYP3A4-mediated oxidation compared to non-sulfonamide analogs (t1/2_{1/2} increased from 2.1 to 4.8 hours in microsomal assays) .
  • Excretion : Higher renal clearance due to carboxylic acid moiety, as shown in rat PK studies .

Methodological Guidelines

  • Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to confirm activity .
  • Data Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and biological replicates (n ≥ 3) .

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